2,3-Dimethylpyrazine - 25704-73-8

2,3-Dimethylpyrazine

Catalog Number: EVT-7902219
CAS Number: 25704-73-8
Molecular Formula: C6H8N2
Molecular Weight: 108.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3-Dimethylpyrazine is a heterocyclic organic compound classified as an alkylpyrazine. [, ] It is a natural product found in various foods like roasted sesame seeds, asparagus, black and green tea, crisp bread, malt, raw shrimp, soya, Swiss cheeses, and wheat bread. [, , ] 2,3-Dimethylpyrazine is recognized for its potent, roasted, nutty aroma, making it a valuable compound in scientific research, particularly in food chemistry and flavor analysis. [, , ]

Synthesis Analysis
  • Reaction of biacetyl and ethylene diamine: This method involves the condensation reaction of biacetyl with ethylene diamine, leading to the formation of 2,3-Dimethylpyrazine. []
  • Reaction of 2,3-butylene glycol and ethylene diamine: This alternative approach uses 2,3-butylene glycol and ethylene diamine as starting materials to synthesize 2,3-Dimethylpyrazine. []
  • Double Schiff base adducts of 2,3-butanedione with glycine: This method involves the formation of 2,3-Dimethylpyrazine as a byproduct during the synthesis of tetramethylpyrazine from the double addition of glycine to 2,3-butanedione. Isotope labeling studies have provided insight into the mechanistic pathways involved. []

Future research focuses on developing environmentally friendly and cost-effective catalytic reactions in the gas-solid phase, potentially replacing 2,3-butylene glycol with the cheaper alternative, biacetyl. []

Molecular Structure Analysis
  • Coordination Polymer Formation: 2,3-Dimethylpyrazine acts as a bridging ligand in the formation of various coordination polymers with metal halides like copper(I) chloride, copper(I) bromide, copper(I) iodide, and zinc halides. [, , , , , , ] It coordinates with metal ions through its nitrogen atoms, creating one-dimensional chains or two-dimensional layers depending on the reaction conditions and the metal halide used. [, , , , ] The thermal stability of these coordination polymers has been studied, revealing stepwise ligand loss upon heating, ultimately leading to the formation of metal halides. [, , , , ]
  • N-Oxidation: Reacting 2,3-Dimethylpyrazine with hydrogen peroxide in acetic acid can result in the formation of 1-N-oxides, 4-N-oxides, and 1,4-N-dioxides. [] Controlling the molar ratio of reactants and reaction conditions allows for the selective synthesis of mono-N-oxides. [] The structures of these N-oxides have been determined using techniques like IR, 1H NMR, and MS spectrometry. []
  • Dearomative Diborylation: Recent studies have explored the dearomative diborylation of 2,3-Dimethylpyrazine using bis(pinacolato)diboron (B2pin2). [] Due to steric hindrance from the methyl groups, this reaction requires a catalyst like 2,6-dichloro-4,4'-bipyridine and proceeds through a radical mechanism involving B-B homolytic cleavage and boryl radical addition. [] This reaction pathway contrasts with the non-radical mechanism observed for less sterically hindered pyrazines. []
Mechanism of Action
  • Sensory Perception: In food science, 2,3-Dimethylpyrazine contributes to the roasted and nutty aroma. [, , ] Its mechanism of action involves interaction with olfactory receptors in the nose, leading to the perception of specific flavors. [, , , ]
  • Biological Activity: Studies have explored the potential biological activities of 2,3-Dimethylpyrazine, including its effects on growth and angiogenesis in developing tissues. [] While the exact mechanism is not fully elucidated, research suggests that it may interfere with DNA synthesis and disrupt blood vessel development. []
Physical and Chemical Properties Analysis
  • Appearance: 2,3-Dimethylpyrazine is a colorless to pale yellow liquid. [, , ]
  • Odor: It possesses a strong, penetrating, nutty, roasted aroma. [, , ]
  • Solubility: It is soluble in water and organic solvents like diethyl ether and dichloromethane. [, ]
  • Boiling Point: 156 °C []
  • Melting Point: 15 °C []
  • Density: 0.990 g/mL at 25 °C []
  • Stability: It is stable under normal conditions but may be sensitive to light and air. []
Applications
  • Food Flavoring: 2,3-Dimethylpyrazine is used as a flavoring agent in various food products like cereals, imparting a roasted, nutty aroma. [, , ] Its intense aroma and low odor threshold make it an effective additive in small quantities. [, ]
  • Aroma Research: 2,3-Dimethylpyrazine is a crucial compound in aroma research, especially in studies investigating the Maillard reaction, a complex series of chemical reactions responsible for flavor development in cooked foods. [, , , , , , ] It serves as a marker compound for the Maillard reaction in various food systems. [, , , ]
  • Sensory Studies: Researchers use 2,3-Dimethylpyrazine in sensory studies to investigate its impact on human sensory perception. [, , , ] Studies have explored its influence on mood, autonomic nervous activity, and central nervous activity, revealing potential relaxing and sedative effects. [, , ]
  • Chemosignaling Research: 2,3-Dimethylpyrazine is being explored as a potential chemosignal in animal models, particularly in mice. [, ] Studies have shown that mice exhibit preference or aversion towards 2,3-Dimethylpyrazine, and these behaviors can be influenced by factors like stress and genetic background. [, ]
  • Materials Science: In materials science, 2,3-Dimethylpyrazine is used as a ligand in the synthesis of coordination polymers. [, , , , , , ] These coordination polymers possess unique structural features and properties, making them potentially useful in areas like gas adsorption and catalysis. [, ]

Properties

CAS Number

25704-73-8

Product Name

2,3-Dimethylpyrazine

IUPAC Name

2,3-dimethylpyrazine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3

InChI Key

OXQOBQJCDNLAPO-UHFFFAOYSA-N

SMILES

CC1=NC=CN=C1C

Solubility

3.816e+004 mg/L @ 25 °C (est)
soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CC1=NC=CN=C1C

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